1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction typically requires the use of strong bases and fluorinating agents under controlled conditions to achieve the desired product . Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a difluoromethyl group instead of a difluoroethyl group, leading to different reactivity and applications.
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: The position of the fluorine atoms can significantly influence the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid (DFECA) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by a cyclopropane ring and difluoroethyl substituent, suggests potential biological activities that merit investigation.
- Molecular Formula : C6H8F2O2
- Molecular Weight : 150.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of DFECA has highlighted its interactions with various biomolecules and potential therapeutic applications. The compound has been investigated for its effects on enzyme inhibition, anti-inflammatory properties, and its role as a synthetic intermediate in drug development.
Enzyme Inhibition
DFECA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could position DFECA as a candidate for anti-inflammatory drug development.
Anti-inflammatory Properties
In vitro studies have demonstrated that DFECA can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.
Study 1: Enzyme Inhibition
A recent study assessed the inhibitory effects of DFECA on COX-1 and COX-2 enzymes. The findings indicated that DFECA exhibited a dose-dependent inhibition of both enzymes, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions DFECA as a potential lead compound for further development in pain management therapies.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
DFECA | 12.5 | 15.0 |
Aspirin | 10.0 | 20.0 |
Ibuprofen | 15.0 | 18.0 |
Study 2: Cytokine Production
In another study focusing on the anti-inflammatory effects of DFECA, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-α and IL-6 levels at concentrations above 20 µM.
Treatment (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 300 | 250 |
DFECA (10) | 280 | 240 |
DFECA (20) | 200 | 180 |
DFECA (50) | 100 | 80 |
The mechanism by which DFECA exerts its biological effects appears to involve the modulation of signaling pathways associated with inflammation and pain. The compound's ability to inhibit COX enzymes likely contributes to its anti-inflammatory properties by reducing the synthesis of prostaglandins, which are mediators of inflammation.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFECA.
- Toxicology : Assessing the safety profile through comprehensive toxicity studies.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(7,8)6(2-3-6)4(9)10/h2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPPINNVGZENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-38-8 |
Source
|
Record name | 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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